![molecular formula C7H9ClN2O3S B2399136 Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate CAS No. 57626-36-5](/img/structure/B2399136.png)
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate
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Overview
Description
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate is a chemical compound with the CAS Number: 57626-36-5 . It has a molecular weight of approximately 236.68 to 237.69 . The IUPAC name for this compound is 2-(1H-1lambda3-imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride hydrate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature can range from room temperature to 28 C . .Scientific Research Applications
- Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate exhibits potential antimicrobial activity. Researchers have explored its effectiveness against various microorganisms, making it relevant for developing new antibiotics and antifungal agents .
- Schiff bases derived from imidazole-thiazole hybrids have shown anticancer properties. While specific studies on this compound are limited, its structural features suggest potential for further investigation in cancer therapy .
- Fluorine-containing derivatives of imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate exhibit antituberculosis activity against Mycobacterium tuberculosis H37Rv. These findings highlight its relevance in combating tuberculosis .
- Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid derivatives have been explored as potential VEGFR (vascular endothelial growth factor receptor) inhibitors. Targeting angiogenesis (new blood vessel formation) is crucial in cancer therapy, and this compound’s core structure shows promise in this context .
- Over the past few years, imidazo[2,1-b][1,3]thiazine derivatives have found practical application as electroluminescent materials in organic light-emitting diode (OLED) devices. Their unique properties make them valuable for next-generation displays and lighting technology .
- Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid derivatives have been investigated as antagonists of orphan receptors GPR18 and GPR55. These receptors play a role in cellular signaling and may have implications in drug development .
Antimicrobial Properties
Anticancer Potential
Antituberculosis Activity
VEGFR Inhibition for Cancer Treatment
Electroluminescent Materials for OLED Devices
Inhibitors of Orphan Receptors
Safety and Hazards
properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S.ClH.H2O/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;;/h1-2,4H,3H2,(H,10,11);1H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQSDJDVEBQIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CC(=O)O.O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate |
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